molecular formula C19H21N5O B10899764 (2E)-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide

(2E)-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B10899764
M. Wt: 335.4 g/mol
InChI Key: NNVDKQJQHUOKHH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic molecule characterized by the presence of two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Benzylation and Methylation: The pyrazole rings are then functionalized with benzyl and methyl groups. Benzylation can be performed using benzyl halides in the presence of a base, while methylation can be achieved using methyl iodide or dimethyl sulfate.

    Coupling Reaction: The final step involves the coupling of the functionalized pyrazole rings with a suitable prop-2-enamide derivative. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond and forming the corresponding amide.

    Substitution: The pyrazole rings can participate in substitution reactions, where the hydrogen atoms on the nitrogen or carbon atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the activity of various biological targets, including enzymes and receptors involved in metabolic pathways.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(1-benzyl-1H-pyrazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide: Lacks the dimethyl groups on the pyrazole ring, which may affect its reactivity and biological activity.

    (2E)-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide: Contains an ethyl group instead of a methyl group, potentially altering its chemical and biological properties.

Uniqueness

The presence of both benzyl and methyl groups on the pyrazole rings, along with the prop-2-enamide moiety, gives (2E)-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide unique chemical properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

(E)-N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C19H21N5O/c1-14-19(21-18(25)10-9-17-11-20-23(3)12-17)15(2)24(22-14)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,21,25)/b10-9+

InChI Key

NNVDKQJQHUOKHH-MDZDMXLPSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)/C=C/C3=CN(N=C3)C

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C=CC3=CN(N=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.